N'-(2-Chlorobenzylidene)hexadecanohydrazide
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Overview
Description
N’-(2-Chlorobenzylidene)hexadecanohydrazide is a chemical compound with the molecular formula C23H37ClN2O It is a member of the hydrazide family, characterized by the presence of a hydrazone linkage (C=N-NH) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chlorobenzylidene)hexadecanohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and hexadecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-Chlorobenzylidene)hexadecanohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chlorobenzylidene)hexadecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone linkage.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
N’-(2-Chlorobenzylidene)hexadecanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its potential as an antimicrobial agent against various bacterial and fungal strains.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N’-(2-Chlorobenzylidene)hexadecanohydrazide involves its interaction with biological targets, such as enzymes and receptors. The hydrazone linkage can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound’s hydrophobic nature allows it to interact with cell membranes, potentially disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Chlorobenzylidene)hexadecanohydrazide
- N’-(4-Chlorobenzylidene)hexadecanohydrazide
- N’-(2,6-Dichlorobenzylidene)hexadecanohydrazide
- N’-(2,3-Dichlorobenzylidene)hexadecanohydrazide
- N’-(2,4-Dichlorobenzylidene)hexadecanohydrazide
Uniqueness
N’-(2-Chlorobenzylidene)hexadecanohydrazide is unique due to its specific substitution pattern on the benzylidene ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 2-position may enhance its antimicrobial properties compared to other isomers .
Properties
CAS No. |
765912-74-1 |
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Molecular Formula |
C23H37ClN2O |
Molecular Weight |
393.0 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]hexadecanamide |
InChI |
InChI=1S/C23H37ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-23(27)26-25-20-21-17-15-16-18-22(21)24/h15-18,20H,2-14,19H2,1H3,(H,26,27)/b25-20+ |
InChI Key |
HOAXMTDKGUHSQZ-LKUDQCMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
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